molecular formula C26H24N2O7 B265477 methyl 4-[4-hydroxy-3-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[4-hydroxy-3-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B265477
M. Wt: 476.5 g/mol
InChI Key: DAIHQVAUVNDOQR-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, oxazoles, and phenyl rings

Properties

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H24N2O7/c1-14(2)34-19-11-9-17(10-12-19)23(29)21-22(16-5-7-18(8-6-16)26(32)33-4)28(25(31)24(21)30)20-13-15(3)35-27-20/h5-14,22,29H,1-4H3/b23-21+

InChI Key

DAIHQVAUVNDOQR-XTQSDGFTSA-N

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-hydroxy-3-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps. The process begins with the preparation of the core pyrrolidin-2-yl structure, followed by the introduction of the oxazole ring and the benzoate ester group. The final step involves the addition of the hydroxyphenylmethylidene group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[4-hydroxy-3-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethylidene group can interact with enzymes and receptors, modulating their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: Similar in structure but with different functional groups.

    Imidazole-containing compounds: Share the heterocyclic ring structure but differ in biological activity and applications.

Uniqueness

Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

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